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Introduction
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of

cytokine signaling pathways involved in immune and inflammatory responses. Dysregulation of

TYK2 activity has been implicated in various autoimmune diseases, making it a compelling

therapeutic target for the development of novel inhibitors. The LanthaScreen® Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) assay platform offers a robust and

sensitive method for profiling TYK2 inhibitors in a high-throughput format. This document

provides detailed application notes and protocols for utilizing the LanthaScreen® TR-FRET

technology for the characterization of TYK2 inhibitors.

The LanthaScreen® assays are available in two primary formats for kinase inhibitor profiling: a

kinase activity assay that measures the phosphorylation of a substrate and a kinase binding

assay that quantifies the displacement of a fluorescent tracer from the kinase active site. Both

formats provide a homogenous, "mix-and-read" procedure that is well-suited for automated

screening.

Principle of the LanthaScreen® TR-FRET Assay
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The LanthaScreen® TR-FRET technology is based on the principle of Förster Resonance

Energy Transfer between a terbium (Tb) or europium (Eu) chelate donor fluorophore and a

fluorescein or other suitable acceptor fluorophore. In the context of a kinase activity assay, a

terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used.

When the substrate is phosphorylated by TYK2, the binding of the terbium-labeled antibody to

the fluorescein-labeled substrate brings the donor and acceptor fluorophores into close

proximity, resulting in a high TR-FRET signal. Inhibitors of TYK2 will prevent substrate

phosphorylation, leading to a decrease in the TR-FRET signal.[1][2]

In the kinase binding assay format, a europium-labeled anti-tag antibody binds to a tagged

TYK2 protein, and a fluorescently labeled, ATP-competitive tracer binds to the kinase's active

site. This dual binding results in a high TR-FRET signal. When a test compound competes with

the tracer for binding to the TYK2 active site, the FRET is disrupted, leading to a decrease in

the signal.[3]

The time-resolved nature of the measurement minimizes interference from background

fluorescence and scattered light, thereby increasing data quality and assay robustness.[4] The

ratiometric readout, calculated as the ratio of the acceptor emission to the donor emission,

further reduces well-to-well variability.[2]

TYK2 Signaling Pathway
TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by various

cytokines, including interferons (IFNs) and interleukins (ILs) such as IL-12 and IL-23. Upon

cytokine binding to its receptor, TYK2 and another JAK family member are brought into close

proximity, leading to their auto- and trans-phosphorylation and subsequent activation. The

activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating

docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited

STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the

nucleus, and modulation of target gene expression, which drives various immune responses.
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TYK2-mediated cytokine signaling pathway.
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Data Presentation
The following table summarizes representative data for known kinase inhibitors against TYK2

using the LanthaScreen® TR-FRET assay format. IC50 values are determined from a 10-point

dose-response curve.

Inhibitor Target
Assay
Format

ATP
Concentrati
on

IC50 (nM) Z'-factor

Staurosporin

e
TYK2

Binding

Assay
N/A 150 > 0.8

JAK Inhibitor

I
TYK2 Activity Assay

7.9 µM

(Km,app)
50 > 0.7

Compound X TYK2 Activity Assay
7.9 µM

(Km,app)
12 > 0.7

Compound Y TYK2
Binding

Assay
N/A 250 > 0.8

Note: The IC50 values presented are for illustrative purposes and may vary depending on

specific assay conditions and reagent lots.

Experimental Protocols
LanthaScreen® TR-FRET TYK2 Kinase Activity Assay
Protocol
This protocol is designed to measure the enzymatic activity of TYK2 and determine the potency

of inhibitors. The assay development involves three main steps: optimization of the kinase

concentration, determination of the apparent ATP Km (Km,app), and inhibitor profiling.[1]

Materials and Reagents:

TYK2 Kinase

Fluorescein-labeled substrate (e.g., FL-Poly-GT)
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LanthaScreen® Tb-anti-pTyr (e.g., P-Tyr-100) Antibody

Kinase Buffer A (5X)

TR-FRET Dilution Buffer

ATP

EDTA

Test Inhibitors

Low-volume 384-well plates (black or white)

TR-FRET compatible plate reader

Experimental Workflow:
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Prepare Reagents
(Kinase, Substrate, ATP, Inhibitor)

Add Inhibitor and Kinase/Substrate Mix to Plate

Initiate Reaction with ATP

Incubate at Room Temperature (e.g., 60 min)

Stop Reaction with EDTA and Add Tb-Antibody

Incubate at Room Temperature (e.g., 60 min)

Read Plate on TR-FRET Reader
(Ex: 340 nm, Em: 495 nm & 520 nm)

Calculate Emission Ratio and Determine IC50
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LanthaScreen® TYK2 Kinase Activity Assay Workflow.

Step 1: Kinase Titration (to determine EC80)
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Prepare a serial dilution of TYK2 kinase in 1X Kinase Buffer.

Add 5 µL of each kinase dilution to the wells of a 384-well plate.

Add 5 µL of 2X fluorescein-labeled substrate to each well.

Add 10 µL of 2X ATP (at a high concentration, e.g., 2 mM) to each well.

Incubate the plate for 60 minutes at room temperature.

Add 20 µL of TR-FRET Dilution Buffer containing 2X EDTA and 2X Tb-anti-pTyr antibody.

Incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET enabled plate reader.

Plot the emission ratio (520 nm / 495 nm) versus kinase concentration and determine the

EC80 concentration.

Step 2: ATP Titration (to determine Km,app)

Prepare a serial dilution of ATP in 1X Kinase Buffer.

Add 5 µL of 4X TYK2 kinase (at the EC80 concentration determined in Step 1) to the wells of

a 384-well plate.

Add 5 µL of 4X fluorescein-labeled substrate.

Add 10 µL of 2X ATP dilutions to the respective wells.

Follow steps 5-9 from the Kinase Titration protocol.

Plot the emission ratio versus ATP concentration and determine the EC50, which represents

the apparent ATP Km.

Step 3: Inhibitor Profiling (IC50 Determination)

Prepare a serial dilution of the test inhibitor in 1X Kinase Buffer with a constant, low

percentage of DMSO.
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Add 5 µL of 4X inhibitor dilutions to the wells of a 384-well plate.

Add 5 µL of 4X TYK2 kinase (at its EC50 concentration determined at the ATP Km,app).

Add 5 µL of 4X fluorescein-labeled substrate.

Initiate the reaction by adding 5 µL of 4X ATP at the determined Km,app.

Follow steps 5-9 from the Kinase Titration protocol.

Plot the emission ratio versus inhibitor concentration and fit the data to a sigmoidal dose-

response curve to determine the IC50 value.[5]

LanthaScreen® Eu Kinase Binding Assay Protocol for
TYK2
This protocol measures the affinity of inhibitors to the TYK2 active site by competing with a

fluorescently labeled tracer.[3]

Materials and Reagents:

GST-tagged TYK2 Kinase

LanthaScreen® Eu-anti-GST Antibody

Kinase Tracer 236

Kinase Buffer A (5X)

Test Inhibitors

Staurosporine (as a control competitor)

Low-volume 384-well plates (white recommended)

TR-FRET compatible plate reader

Experimental Workflow:
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Prepare Reagents
(Kinase/Antibody Mix, Tracer, Inhibitor)

Add Inhibitor to Plate

Add Kinase/Eu-Antibody Mixture

Add Kinase Tracer

Incubate at Room Temperature (e.g., 60 min)

Read Plate on TR-FRET Reader
(Ex: 340 nm, Em: 615 nm & 665 nm)

Calculate Emission Ratio and Determine IC50

Click to download full resolution via product page

LanthaScreen® TYK2 Kinase Binding Assay Workflow.

Step 1: Tracer Titration (to determine Tracer Kd)

Prepare a serial dilution of Kinase Tracer 236 in 1X Kinase Buffer A.

Add 5 µL of each tracer dilution to triplicate wells of a 384-well plate.
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To a parallel set of wells, add 5 µL of a high concentration of a known competitor (e.g.,

staurosporine) to determine the background signal.

Prepare a 3X solution of TYK2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.

Add 10 µL of the kinase/antibody mixture to all wells.

Incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET enabled plate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

Plot the emission ratio (665 nm / 615 nm) versus tracer concentration to determine the tracer

Kd. Select a tracer concentration for inhibitor profiling that is at or near the Kd.[6]

Step 2: Inhibitor Profiling (IC50 Determination)

Prepare a serial dilution of the test inhibitor in 1X Kinase Buffer A with a constant, low

percentage of DMSO.

Add 5 µL of 3X inhibitor dilutions to the wells of a 384-well plate.

Prepare a 3X solution of TYK2 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.

Add 5 µL of the kinase/antibody mixture to each well.

Prepare a 3X solution of Kinase Tracer 236 at the concentration determined in Step 1.

Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

Incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET enabled plate reader.

Plot the emission ratio versus inhibitor concentration and fit the data to a sigmoidal dose-

response curve to determine the IC50 value.[5]

Data Analysis and Interpretation
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The primary data output from the LanthaScreen® assay is the TR-FRET emission ratio. For

inhibitor profiling, the percentage of inhibition is calculated relative to high (no inhibitor) and low

(high concentration of a potent inhibitor) controls. The IC50 values are then determined by

fitting the dose-response data to a four-parameter logistic model using a suitable software

package such as GraphPad Prism.

The Z'-factor is a statistical parameter used to assess the quality and robustness of an assay. A

Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput

screening.

Conclusion
The LanthaScreen® TR-FRET assays provide a powerful and versatile platform for the

discovery and characterization of TYK2 inhibitors. The homogenous format, coupled with the

sensitivity and robustness of TR-FRET technology, enables efficient screening of large

compound libraries and detailed mechanistic studies of lead compounds. The protocols

outlined in this document provide a comprehensive guide for researchers to successfully

implement these assays in their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tools.thermofisher.com [tools.thermofisher.com]

2. bmglabtech.com [bmglabtech.com]

3. tools.thermofisher.com [tools.thermofisher.com]

4. bmglabtech.com [bmglabtech.com]

5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput
Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12360333?utm_src=pdf-custom-synthesis
https://tools.thermofisher.com/content/sfs/manuals/TYK2_LanthaScreen_Activity.pdf
https://www.bmglabtech.com/en/application-notes/lanthascreen-tr-fret-tyrosine-kinase-and-protein-kinase-c-assay/
https://tools.thermofisher.com/content/sfs/manuals/TYK2_LanthaScreen_Binding.pdf
https://www.bmglabtech.com/en/blog/lanthascreen-technology/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3751221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3751221/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/LanthaScreen_KinaseBinding_Assay_man.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for LanthaScreen® TR-
FRET TYK2 Inhibitor Profiling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12360333#lanthascreen-tr-fret-assay-for-tyk2-
inhibitor-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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